molecular formula C9H6ClNO3 B1356522 Methyl 5-chlorobenzo[d]oxazole-2-carboxylate CAS No. 27383-92-2

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate

Cat. No. B1356522
CAS RN: 27383-92-2
M. Wt: 211.6 g/mol
InChI Key: BZEDFEOWFUPXIA-UHFFFAOYSA-N
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Description

“Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO3 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” involves a reaction with 5-chlorobenzo[d]oxazole, a catalyst, potassium tert-butoxide, and methyl iodide . The reaction is carried out at 80°C for 18 hours under normal pressure. After cooling to 65°C, methyl iodide is added and the reaction is stirred at 65°C for 1 hour .


Molecular Structure Analysis

The molecular structure of “Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” can be represented by the InChI code: 1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” is a solid at room temperature . It has a molecular weight of 211.6 .

Scientific Research Applications

Chemical Synthesis

“Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” can be utilized in various chemical synthesis processes due to its reactive functional groups. It serves as a building block in the synthesis of more complex molecules, particularly in the creation of benzoxazole derivatives which are known for their diverse biological activities .

Antimicrobial Activity

Benzoxazole derivatives, including those related to “Methyl 5-chlorobenzo[d]oxazole-2-carboxylate”, have shown promising antimicrobial properties. They have been evaluated against a range of microbial species, indicating potential use in developing new antimicrobial agents .

Material Science

In material science, this compound could be explored for the development of novel materials with specific optical or electronic properties, as benzoxazoles are known to contribute to such characteristics in materials .

Chromatography

The compound’s unique structure may be beneficial in chromatographic methods, potentially serving as a standard or a derivative for analytical purposes .

Biological Evaluation

The biological activity of benzoxazole derivatives is an area of significant interest. “Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” may serve as a precursor or intermediate in the synthesis of compounds for biological evaluation, such as testing for antifungal or antibacterial properties .

Drug Development

Given its structural features and the known activities of similar oxazole compounds, “Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” could be investigated as a potential drug candidate or a pharmacophore in drug design .

Analytical Research

This compound might be used in analytical research to develop new analytical methods or improve existing ones due to its distinct chemical properties .

Life Science Research

In life sciences, it could be used in the study of cellular processes where benzoxazoles might interact with biological macromolecules, providing insights into cell biology and mechanisms of action .

Safety and Hazards

“Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDFEOWFUPXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538015
Record name Methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate

CAS RN

27383-92-2
Record name 2-Benzoxazolecarboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27383-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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